1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(1-adamantyl)-3-(2-hydroxy-2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-14(15-2-1-3-22-15)10-18-16(21)19-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,11-14,20H,4-10H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCDOGYMINJNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea typically involves multiple steps:
Adamantane Functionalization: The adamantane core is first functionalized to introduce a reactive group, such as a hydroxyl or halide group.
Thiophene Derivatization: Thiophene is modified to introduce a functional group that can react with the adamantane derivative.
Coupling Reaction: The functionalized adamantane and thiophene derivatives are coupled under specific conditions to form the desired urea compound. This step often involves the use of coupling reagents such as carbodiimides or isocyanates.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new agrochemicals and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety can enhance the compound’s stability and bioavailability, while the thiophene ring can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Key Comparisons:
Substituent Effects on Solubility and Bioactivity :
- The hydroxy group in the target compound improves aqueous solubility compared to the trifluoromethylphenyl analogue (), which is more lipophilic due to the CF₃ group .
- The thiophene ring in the target compound may engage in π-π stacking or sulfur-mediated interactions, unlike the furan-thiophene hybrid (), where furan’s oxygen could participate in hydrogen bonding .
- The thiourea derivative () replaces urea’s carbonyl with a thiocarbonyl (C=S), reducing hydrogen-bond acceptor capacity but enhancing hydrophobic interactions .
Adamantyl Modifications: Adamantylmethyl substituents () increase steric bulk and lipophilicity compared to the parent adamantyl group in the target compound .
Biological Relevance :
Biological Activity
1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea is a synthetic organic compound notable for its unique structural features, combining elements from adamantane, thiophene, and urea. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- Adamantane moiety : Known for its rigidity and ability to enhance stability.
- Thiophene ring : Provides unique electronic properties and potential interactions with biological targets.
- Urea functional group : Commonly found in pharmaceuticals, influencing solubility and reactivity.
The biological activity of this compound may involve interactions with various biological macromolecules, including enzymes and receptors. The adamantane part enhances the compound's stability and bioavailability, while the thiophene ring can engage in π-π interactions and hydrogen bonding, crucial for binding to target sites.
Table 1: Summary of Biological Activities
Antimicrobial Effects
A study highlighted the compound's effectiveness against skin pathogens, demonstrating its potential as a topical treatment for infections. The results indicated that the compound significantly reduced bacterial load in murine models, supporting its application in dermatological formulations.
Urease Inhibition Study
Research focusing on urease inhibition revealed that this compound exhibited competitive inhibition against Jack bean urease. The IC50 values were comparable to established urease inhibitors, suggesting its potential therapeutic role in conditions where urease activity is detrimental, such as in certain urinary disorders .
Structural Comparisons
To understand the uniqueness of this compound, it is beneficial to compare it with similar structures:
| Compound Name | Key Differences |
|---|---|
| 1-(Adamantan-1-yl)-3-[2-hydroxyethyl]urea | Lacks thiophene ring; potentially less active. |
| 1-(Adamantan-1-yl)-3-[2-thiophen-2-yl]urea | Lacks hydroxyl group; affects solubility/reactivity. |
| 1-(Adamantan-1-yl)-3-[2-hydroxy-2-(furan-2-yl)ethyl]urea | Contains furan instead of thiophene; alters properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
